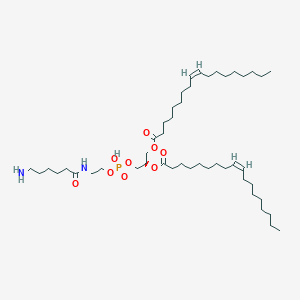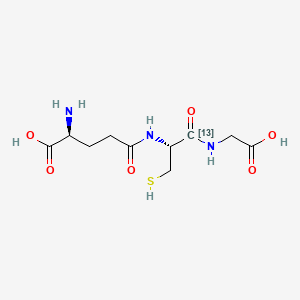
L-Glutathione reduced-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutathione reduced-13C, also known as γ-L-Glutamyl-L-cysteinyl-glycine-13C, is a 13C-labeled form of L-Glutathione reduced. L-Glutathione reduced is an endogenous antioxidant and oxygen free radical scavenger. It plays a crucial role in protecting cells from oxidative stress and maintaining cellular redox balance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutathione reduced-13C involves the incorporation of the 13C isotope into the L-Glutathione reduced molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. The chemical synthesis typically involves the use of 13C-labeled precursors, such as 13C-labeled amino acids, which are then assembled into the tripeptide structure of L-Glutathione reduced .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using 13C-labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic labeling efficiency .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutathione reduced-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role as an antioxidant and in detoxification processes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major products formed from the reactions of this compound include oxidized glutathione (GSSG) and various conjugates formed through substitution reactions with electrophilic compounds .
Aplicaciones Científicas De Investigación
L-Glutathione reduced-13C has a wide range of scientific research applications:
Mecanismo De Acción
L-Glutathione reduced-13C exerts its effects primarily through its antioxidant properties. It participates in the reduction of reactive oxygen species and the detoxification of harmful compounds. The molecular targets include enzymes like glutathione peroxidase and glutathione S-transferase, which utilize glutathione in their catalytic cycles . The pathways involved include the glutathione redox cycle and the detoxification pathways mediated by conjugation reactions .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutathione reduced: The non-labeled form of L-Glutathione reduced, which has similar antioxidant properties but lacks the 13C label.
Oxidized Glutathione (GSSG): The oxidized form of glutathione, which is involved in redox cycling but does not possess the same reducing power as L-Glutathione reduced.
Liposomal Glutathione: A form of glutathione encapsulated in liposomes for enhanced bioavailability.
Uniqueness
L-Glutathione reduced-13C is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of glutathione metabolism is crucial.
Propiedades
Fórmula molecular |
C10H17N3O6S |
|---|---|
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanyl(113C)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i9+1 |
Clave InChI |
RWSXRVCMGQZWBV-MFPUQRTKSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CS)[13C](=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


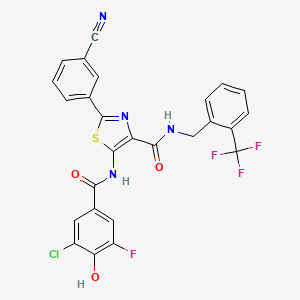
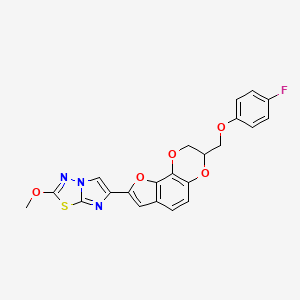
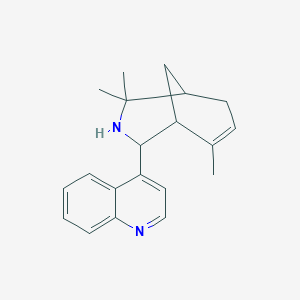
![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)


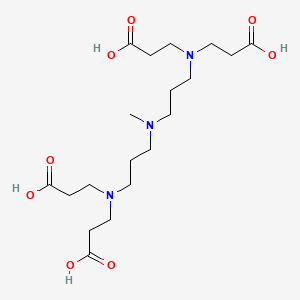
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
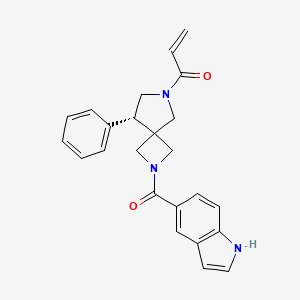


![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
